2-(tert-butylamino)acetic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of 167.63 g/mol. This compound is a derivative of glycine and is recognized for its unique structure that includes a tert-butyl group attached to the amino group of acetic acid. It appears as a white solid and has a high solubility in water, making it suitable for various applications in biochemical research and pharmaceutical development .
N-tert-butylglycine can serve as a building block in the synthesis of more complex organic molecules. Studies have shown its potential in the production of:
The synthesis of 2-(tert-butylamino)acetic acid hydrochloride can be achieved through various methods, including:
This compound has several applications, particularly in research and pharmaceutical development:
Studies involving 2-(tert-butylamino)acetic acid hydrochloride often focus on its interactions with biological molecules:
Several compounds share structural similarities with 2-(tert-butylamino)acetic acid hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)acetic acid | 5704-04-1 | 0.86 |
| (S)-2-((Carboxymethyl)amino)propanoic acid | 56857-47-7 | 0.77 |
| N-(2-Methyl-2-propanyl)glycine hydrochloride | 29475-64-7 | 0.73 |
| N-tert-butylglycine hydrochloride | 600-21-5 | 0.73 |
| Glycine | 56-40-6 | 0.73 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique presence of the tert-butyl group in 2-(tert-butylamino)acetic acid hydrochloride distinguishes it from other glycine derivatives, potentially influencing its solubility and biological activity .
2-(tert-Butylamino)acetic acid hydrochloride (CAS 6939-23-7) emerged as a chemically modified amino acid derivative in the late 20th century. Early synthetic routes involved the reaction of glycine with tert-butyl acetate under acidic catalysis, as detailed in the patent CN103214383A . This method optimized transesterification and subsequent hydrochloride salt formation, enabling scalable production. The compound gained prominence due to its structural hybridity, combining a sterically hindered tert-butyl group with a glycine backbone, which became valuable for peptide and peptoid research .
IUPAC Name:
tert-Butyl(carboxymethyl)azanium chloride
Synonyms:
Molecular Formula: C₆H₁₄ClNO₂
Molecular Weight: 167.63 g/mol
Classification:
| Property | Value | Source |
|---|---|---|
| Melting Point | 223–224°C | |
| Solubility | Water, polar organic solvents | |
| logP | ~1.2 (predicted) |
The tert-butyl group introduces steric hindrance, locking amide bonds in the cis conformation, which is critical for designing peptoids with defined secondary structures . This property enables applications in:
Recent studies highlight its versatility:
Irritant